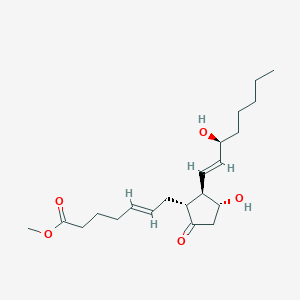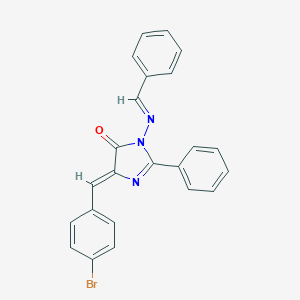
1-(Benzyloxy)-3-(bromomethyl)benzene
Overview
Description
1-(Benzyloxy)-3-(bromomethyl)benzene is an organic compound with the chemical formula C₁₄H₁₃BrO. It is a colorless to pale yellow solid that is soluble in organic solvents such as ethanol and dichloromethane. This compound is commonly used as an intermediate in organic synthesis, particularly in the synthesis of natural products and pharmaceuticals .
Mechanism of Action
Target of Action
3-Benzyloxybenzyl bromide is primarily used as an intermediate in organic synthesis .
Mode of Action
The mode of action of 3-Benzyloxybenzyl bromide is largely dependent on the specific reaction it is used in. As a bromide, it is a good leaving group, which makes it useful in nucleophilic substitution reactions . The benzyloxy group can also act as a protecting group for the benzyl alcohol, which can be removed under certain conditions .
Biochemical Analysis
Biochemical Properties
It is known that it can react with benzyl alcohol under alkaline conditions to generate itself This suggests that it may interact with enzymes, proteins, and other biomolecules in a similar manner
Molecular Mechanism
It is known to react with benzyl alcohol under alkaline conditions to generate itself , suggesting that it may interact with biomolecules through similar chemical reactions
Temporal Effects in Laboratory Settings
It is known to be stable under inert gas (nitrogen or Argon) at 2-8°C . Any long-term effects on cellular function observed in in vitro or in vivo studies would likely depend on the specific experimental conditions and the context of its use.
Transport and Distribution
Its solubility in organic solvents such as ethanol and dichloromethane suggests that it could potentially interact with various transporters or binding proteins, influencing its localization or accumulation within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3-(bromomethyl)benzene can be synthesized through a two-step process:
Benzyl Alcohol to Benzyl Bromide: Benzyl alcohol reacts with hydrobromic acid to generate benzyl bromide.
Benzyl Bromide to 3-Benzyloxybenzyl Bromide: Benzyl bromide reacts with benzyl alcohol under alkaline conditions to produce this compound.
Industrial Production Methods: In industrial settings, the preparation of benzylic bromides often involves bromination with N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄), followed by selective debromination with diethyl phosphite and N,N-diisopropylethylamine to yield the desired monobromides .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-3-(bromomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction Reactions: The benzylic position is susceptible to oxidation and reduction reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products:
Substitution Reactions: Products include various substituted benzyl ethers.
Oxidation: Products include benzoic acids and benzaldehydes.
Reduction: Products include benzyl alcohols.
Scientific Research Applications
1-(Benzyloxy)-3-(bromomethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical agents, including β-opioid receptor antagonists.
Industry: It is used in the production of various chemicals and materials.
Comparison with Similar Compounds
Benzyl Bromide: Similar in structure but lacks the benzyloxy group.
3-Bromobenzyl Alcohol: Similar but contains a hydroxyl group instead of the benzyloxy group.
3-Benzyloxybenzyl Chloride: Similar but contains a chlorine atom instead of bromine.
Uniqueness: 1-(Benzyloxy)-3-(bromomethyl)benzene is unique due to the presence of both the benzyloxy and bromomethyl groups, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-(bromomethyl)-3-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJWNXBZSFIJTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363592 | |
| Record name | 3-Benzyloxybenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1700-31-8 | |
| Record name | 3-Benzyloxybenzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1700-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Benzyloxybenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Benzyloxy)benzyl Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














